Dextromethadone

Catalog No.
S525798
CAS No.
5653-80-5
M.F
C21H27NO
M. Wt
309.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dextromethadone

CAS Number

5653-80-5

Product Name

Dextromethadone

IUPAC Name

(6S)-6-(dimethylamino)-4,4-diphenylheptan-3-one

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m0/s1

InChI Key

USSIQXCVUWKGNF-KRWDZBQOSA-N

SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Dextromethadone; 6S-Methadone; l-Methadone; S-(+)-Methadone; d-Methadone; BRN 3213667; BRN-3213667; BRN3213667;

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

Isomeric SMILES

CCC(=O)C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

Description

The exact mass of the compound Dextromethadone is 309.2093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Methadone - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dextromethadone, also known as Esmethadone, is the (S)-enantiomer of methadone, a synthetic opioid primarily recognized for its role as an analgesic and in the treatment of opioid dependence. Unlike its counterpart, levomethadone, dextromethadone exhibits a low affinity for traditional opioid receptors, specifically the mu-opioid receptor, which results in minimal respiratory depressant effects and a lower potential for abuse. Its unique mechanism of action involves antagonism of N-methyl-D-aspartate receptors, leading to neuroprotective effects and modulation of pain pathways without significant opioid-like side effects .

That can be categorized as follows:

  • Oxidation: Utilizes agents such as potassium permanganate or chromium trioxide to convert dextromethadone into ketones or carboxylic acids.
  • Reduction: Involves reagents like lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur with alkyl halides or acyl chlorides, producing substituted methadone derivatives.

Common Reagents and Conditions

Reaction TypeReagentsConditionsMajor Products
OxidationPotassium permanganateAcidic or neutralKetones or carboxylic acids
ReductionLithium aluminum hydrideAnhydrous etherAlcohols or amines
SubstitutionAlkyl halidesPresence of a base (e.g., sodium hydroxide)Substituted methadone derivatives

Dextromethadone's primary biological activity arises from its role as an N-methyl-D-aspartate receptor antagonist. This mechanism inhibits the action of glutamate, an excitatory neurotransmitter, which can lead to decreased neuronal excitability and potential neuroprotective effects. Research indicates that dextromethadone may be beneficial in treating chronic pain and major depressive disorder due to its unique pharmacological profile .

The synthesis of dextromethadone can be achieved through asymmetric synthesis techniques. One notable method involves lipase-catalyzed acylation of racemic methadone to separate the enantiomers effectively. Industrial production often employs continuous flow reactors and advanced purification methods to optimize yield and quality .

Key Synthesis Steps

  • Asymmetric Synthesis: Utilizing lipase enzymes to selectively acylate one enantiomer.
  • Purification: Employing chromatographic techniques to isolate dextromethadone from racemic mixtures.

Dextromethadone has several applications across various fields:

  • Medicine: Investigated for use in chronic pain management and treatment-resistant depression.
  • Research: Serves as a chiral building block in organic synthesis and studies related to neuroprotection.
  • Pharmaceutical Development: Used as a reference standard in analytical chemistry and drug formulation .

Research on dextromethadone's interactions indicates that it may influence cytochrome P450 enzyme activity, particularly CYP2B6 and CYP3A4. These interactions can affect the metabolism of other drugs, leading to altered therapeutic effects and potential side effects. Understanding these interactions is crucial for optimizing therapeutic regimens involving dextromethadone .

Dextromethadone shares structural similarities with several other compounds but stands out due to its unique mechanism of action and lower abuse potential. Below is a comparison with similar compounds:

Compound NameMechanism of ActionUnique Features
MethadoneMu-opioid receptor agonistHigher abuse potential; respiratory depression risk
LevomethadoneMu-opioid receptor agonistSimilar structure but higher affinity for opioid receptors
BuprenorphinePartial mu-opioid receptor agonistCeiling effect on respiratory depression; used in addiction treatment
FentanylMu-opioid receptor agonistHighly potent; significant risk of overdose
TapentadolMu-opioid receptor agonist & norepinephrine reuptake inhibitorDual mechanism; lower risk of addiction

Dextromethadone's distinct profile as an N-methyl-D-aspartate receptor antagonist differentiates it from these compounds, making it a subject of interest for research into pain management and neuroprotection without the typical risks associated with traditional opioids .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

309.209264485 g/mol

Monoisotopic Mass

309.209264485 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S95RZH8AMH

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Analgesics, Non-Narcotic

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

5653-80-5

Wikipedia

Esmethadone

Dates

Modify: 2024-02-18
1: Breivik H. Pain management discussion forum: prevention of chronic postoperative pain. J Pain Palliat Care Pharmacother. 2014 Sep;28(3):314-5. doi: 10.3109/15360288.2014.941137. PubMed PMID: 25166777.
2: Stoetzer C, Kistner K, Stüber T, Wirths M, Schulze V, Doll T, Foadi N, Wegner F, Ahrens J, Leffler A. Methadone is a local anaesthetic-like inhibitor of neuronal Na+ channels and blocks excitability of mouse peripheral nerves. Br J Anaesth. 2015 Jan;114(1):110-20. doi: 10.1093/bja/aeu206. Epub 2014 Jul 10. PubMed PMID: 25012584.
3: Schulze V, Stoetzer C, O'Reilly AO, Eberhardt E, Foadi N, Ahrens J, Wegner F, Lampert A, de la Roche J, Leffler A. The opioid methadone induces a local anaesthetic-like inhibition of the cardiac Na⁺ channel, Na(v)1.5. Br J Pharmacol. 2014 Jan;171(2):427-37. doi: 10.1111/bph.12465. PubMed PMID: 24117196; PubMed Central PMCID: PMC3904262.
4: Judson BA, Horns WH, Goldstein A. Side effects of levomethadone and racemic methadone in a maintenance program. Clin Pharmacol Ther. 1976 Oct;20(4):445-9. PubMed PMID: 788990.
5: RASCH M. [Dextromethadone and its antitussive effect]. Nord Med. 1957 Apr 25;57(17):629-31. Swedish. PubMed PMID: 13441112.

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